molecular formula C18H27N3O6S B2638698 N1-(2-hydroxyethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872975-88-7

N1-(2-hydroxyethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2638698
CAS RN: 872975-88-7
M. Wt: 413.49
InChI Key: CUGMADXSGYMOGA-UHFFFAOYSA-N
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Description

This compound is a type of oxalamide, which is a class of organic compounds containing an oxalamide group, which is a amide derived from oxalic acid by replacing both the hydrogens with amide groups . Oxalamides are used in a variety of applications, including as initiators for the ring-opening polymerization .


Molecular Structure Analysis

The molecular structure of this compound would likely involve an oxalamide group attached to a 1,3-oxazinan-2-ylmethyl group and a 2-hydroxyethyl group. The presence of these groups could influence the compound’s properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the oxalamide group could influence its solubility, melting point, and reactivity .

Scientific Research Applications

Novel Synthetic Approaches

Research has led to novel synthetic methodologies involving compounds structurally related to "N1-(2-hydroxyethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide," enhancing the toolbox for organic synthesis. Mamedov et al. (2016) developed a one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a new rearrangement sequence for the synthesis of both anthranilic acid derivatives and oxalamides, offering high yield and operational simplicity (Mamedov et al., 2016).

Material Science and Polymer Applications

In material science, oxalamide derivatives exhibit promising characteristics for enhancing the performance of polymers. Yu et al. (2020) explored the hybridization of oxalamide segments within poly(L-lactide) to promote crystallization, demonstrating that the self-assembly of oxalamide segments serves as initial heterogeneous nuclei, thus significantly improving the crystallization properties of poly(L-lactide) (Yu et al., 2020).

Supramolecular Chemistry

The role of oxalamide derivatives in constructing supramolecular structures has been a subject of interest. Liu et al. (2010) utilized a dissymmetrical oxamidate ligand to construct a metal-organic network, resulting in a novel coordination polymer with intriguing magnetic properties (Liu et al., 2010). This research underscores the utility of oxalamide derivatives in the development of materials with potential electronic and magnetic applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if used as a catalyst or initiator in a chemical reaction, it might function by facilitating the breaking and forming of bonds .

Future Directions

The future research directions for this compound could involve further studying its properties and potential applications. For example, it could be studied for its potential use in catalysis, synthesis, and separation chemistry .

properties

IUPAC Name

N-(2-hydroxyethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-12-9-13(2)16(14(3)10-12)28(25,26)21-6-4-8-27-15(21)11-20-18(24)17(23)19-5-7-22/h9-10,15,22H,4-8,11H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGMADXSGYMOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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